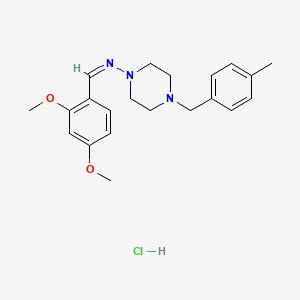

N-(2,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical under discussion is part of a larger family of compounds known as benzylpiperazines, which have been synthesized and studied for various analytical profiles and potential applications (Abdel-Hay et al., 2014).

Synthesis Analysis

Various synthesis methods for related compounds have been explored. For example, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, and its metabolites in rats has been reported, providing insights into the synthesis of similar compounds (Ohtaka et al., 1989).

Molecular Structure Analysis

Studies have been conducted on the molecular structure of related compounds, such as 1-(4-Methylbenzyl) piperazine, using spectroscopic techniques like FT-IR, FT-Raman, and NMR (Subashini & Periandy, 2017). These techniques are crucial for understanding the molecular structure of the compound .

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, such as the gas chromatography/mass spectrometry analysis of dimethoxybenzyl-N-methylpiperazines, have been detailed, providing insight into the possible reactions and properties of the compound (Abdel-Hay et al., 2013).

Physical Properties Analysis

Research on the physical properties of closely related compounds, such as their crystallization and hydrogen-bonding networks, offers a perspective on the physical properties that might be expected from N-(2,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of similar piperazine derivatives, such as their interaction with biological systems and potential applications, have been studied. For instance, the synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase, provides valuable insights into the chemical properties of related compounds (Leea et al., 2000).

Scientific Research Applications

Synthesis and Application in Polymer Chemistry

Research has explored the synthesis of polyamides containing various organic compounds, demonstrating the potential of incorporating specific chemical structures into polymers for enhanced properties. For example, Hattori and Kinoshita (1979) discussed the synthesis of polyamides containing theophylline and thymine, highlighting methods that might be applicable to similar compounds for creating polymers with specific functionalities (Hattori & Kinoshita, 1979).

Novel Synthetic Pathways

Studies on the synthesis of novel compounds, such as benzodifuranyl derivatives and their applications as anti-inflammatory and analgesic agents, provide insight into the chemical reactions and pathways that might be relevant for the synthesis and application of N-(2,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride. Abu‐Hashem et al. (2020) described such synthetic processes and their potential therapeutic applications, suggesting a framework for understanding how similar compounds could be developed and utilized (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Antimicrobial Agents

The synthesis and evaluation of novel piperazine derivatives for their antibacterial activities reflect ongoing research efforts to develop new antimicrobial agents. Shroff et al. (2022) investigated 1,4-disubstituted piperazines, demonstrating the antimicrobial potential of such compounds. This line of research is indicative of the potential applications of similar chemical structures in developing new drugs to combat resistant bacterial strains (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Analytical Chemistry and Characterization Techniques

The study of gas chromatography/mass spectrometry (GC/MS) analysis of regioisomeric compounds, including dimethoxybenzyl-N-methylpiperazines, highlights the importance of analytical techniques in the characterization and differentiation of closely related chemical structures. Abdel-Hay, Deruiter, and Clark (2013) detailed the GC/MS properties of such compounds, demonstrating the role of analytical chemistry in the study of novel synthetic drugs and potentially similar research applications for this compound (Abdel-Hay, Deruiter, & Clark, 2013).

properties

IUPAC Name |

(Z)-1-(2,4-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.ClH/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-8-9-20(25-2)14-21(19)26-3;/h4-9,14-15H,10-13,16H2,1-3H3;1H/b22-15-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQWQIVCZITVPW-YNYSCKANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)